1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone
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Overview
Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a phenylethanone group.
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Preparation Methods
The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.
Synthesis of the pyrrolidine ring: This step often involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions.
Coupling of the benzo[d][1,3]dioxole and pyrrolidine moieties: This is typically done using a palladium-catalyzed C-N cross-coupling reaction.
Introduction of the phenylethanone group: This can be accomplished through a Friedel-Crafts acylation reaction using acetophenone and an appropriate catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but often include various functionalized derivatives of the original compound.
Scientific Research Applications
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone has several scientific research applications:
Comparison with Similar Compounds
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole core but differ in their attached functional groups, resulting in varied chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-19(10-14-4-2-1-3-5-14)20-9-8-16(12-20)15-6-7-17-18(11-15)23-13-22-17/h1-7,11,16H,8-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVUAVACDZJNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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